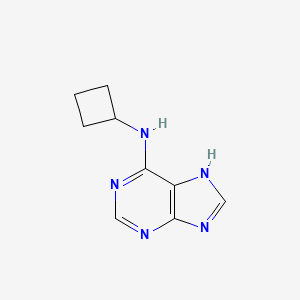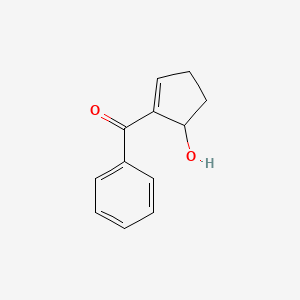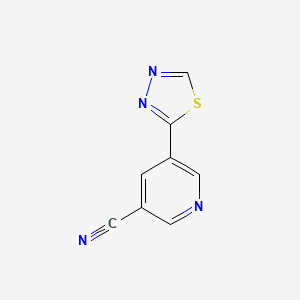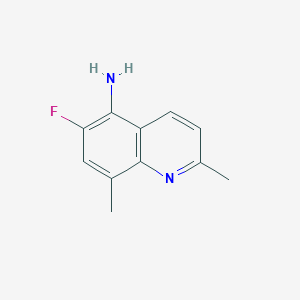
6-Fluoro-2,8-dimethylquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2,8-dimethylquinolin-5-amine: is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Fluoro-2,8-dimethylquinolin-5-amine involves the cyclization of appropriate precursors. For example, starting with 2,8-dimethylquinoline, the introduction of a fluorine atom at the 6-position can be achieved through electrophilic fluorination. The amine group at the 5-position can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom and the amine group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 6-Fluoro-2,8-dimethylquinolin-5-amine is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Fluorinated quinolines have shown promise in inhibiting various enzymes, making them valuable in drug discovery and development.
Medicine: The compound’s potential medicinal applications include its use as an antibacterial, antiviral, and antineoplastic agent. Fluorinated quinolines are known for their broad-spectrum activity against various pathogens and cancer cells.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 6-Fluoro-2,8-dimethylquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to bind to these targets, increasing its potency and selectivity. The amine group can form hydrogen bonds with the target, further stabilizing the interaction. This combination of features allows the compound to effectively inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
相似化合物的比较
- 6-Fluoro-2-methylquinolin-4-amine
- 7-Fluoro-2-methylquinolin-4-amine
- 6-Fluoro-2,8-dimethyl-5-nitroquinoline
- 6-Fluoro-8-methylquinolin-4-amine
Comparison: 6-Fluoro-2,8-dimethylquinolin-5-amine is unique due to the specific positioning of the fluorine atom and the amine group. This configuration provides distinct electronic and steric properties, enhancing its reactivity and biological activity compared to other similar compounds. The presence of two methyl groups also contributes to its unique chemical behavior, making it a valuable compound for various applications.
属性
分子式 |
C11H11FN2 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
6-fluoro-2,8-dimethylquinolin-5-amine |
InChI |
InChI=1S/C11H11FN2/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,13H2,1-2H3 |
InChI 键 |
CBOPRQBOEZNSKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2C)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


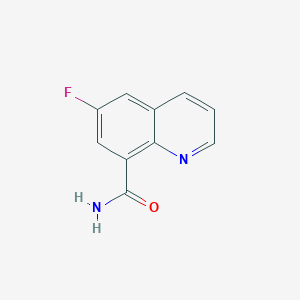
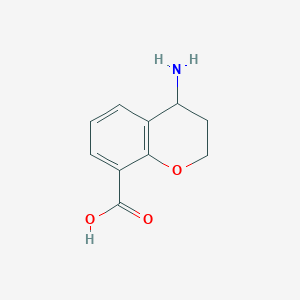
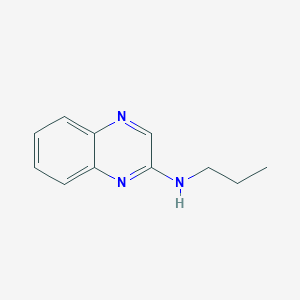
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
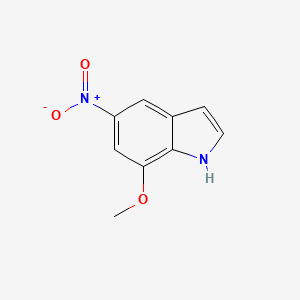
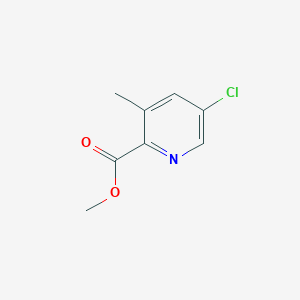
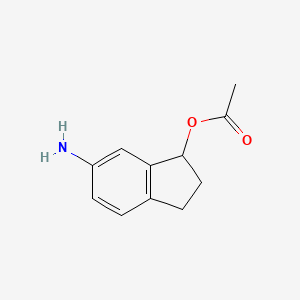

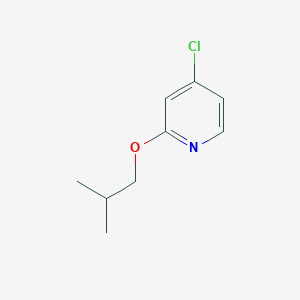
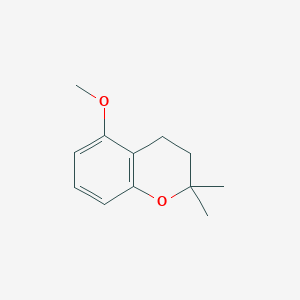
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
